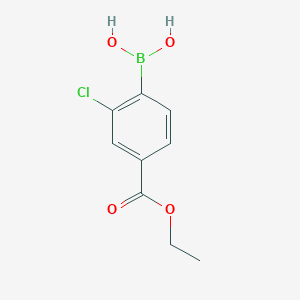

(2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid

説明

(2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid (CAS: 913835-94-6) is an organoboron compound featuring a phenyl ring substituted with a chlorine atom at the 2-position and an ethoxycarbonyl group (-COOEt) at the 4-position. This structure confers unique electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and complex organic molecules . Its boronic acid group (-B(OH)₂) enables covalent interactions with biological targets, such as enzymes, and facilitates its use in catalytic applications .

特性

IUPAC Name |

(2-chloro-4-ethoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BClO4/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6/h3-5,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVJLOYYNCABND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)OCC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657165 | |

| Record name | [2-Chloro-4-(ethoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-94-6 | |

| Record name | 1-Ethyl 4-borono-3-chlorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Chloro-4-(ethoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

The primary target of (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid, also known as Ethyl 4-borono-3-chlorobenzoate, is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction.

Mode of Action

The compound interacts with its target through a process called transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium. This is part of the Suzuki-Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond.

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis.

Pharmacokinetics

It’s known that boronic acids and their esters, in general, are only marginally stable in water. The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH. Therefore, care must be taken when considering these compounds for pharmacological purposes.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used in organic synthesis, enabling the creation of complex organic compounds from simpler building blocks.

Action Environment

The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of boronic esters is considerably accelerated at physiological pH. Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment.

生化学分析

Biochemical Properties

(2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. The nature of these interactions involves the transmetalation process, where the boronic acid group transfers an organic group to a palladium catalyst, enabling the coupling reaction. This interaction is crucial for the synthesis of complex organic molecules, making this compound an essential reagent in biochemical research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of great interest. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound can affect the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, its role in facilitating the synthesis of bioactive molecules can impact gene expression and cell signaling pathways, further influencing cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The boronic acid group in the compound can form reversible covalent bonds with active site residues of enzymes, leading to inhibition or activation of enzymatic activity. This mechanism is particularly relevant in the context of enzyme-catalyzed reactions, where this compound can modulate the activity of key enzymes involved in metabolic pathways. Additionally, the compound’s ability to participate in Suzuki-Miyaura coupling reactions highlights its role in the synthesis of complex organic molecules, further influencing biochemical processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at room temperature, but its stability can be influenced by environmental conditions such as temperature and humidity. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies in in vitro and in vivo settings have shown that the compound can have sustained effects on cellular function, although the extent of these effects may vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound can facilitate biochemical reactions without causing significant adverse effects. At higher doses, this compound may exhibit toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which toxic effects become more pronounced. These findings highlight the importance of careful dosage optimization in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. For example, this compound can participate in oxidative hydroxylation reactions, leading to the formation of phenols and other bioactive molecules

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, facilitating its distribution within different cellular compartments. Additionally, this compound can bind to proteins that influence its localization and accumulation within cells. These interactions are crucial for understanding the compound’s biochemical activity and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its biochemical activity. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence metabolic processes and enzyme activity. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

生物活性

(2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer therapy. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 202.44 g/mol. The presence of the boronic acid group allows for interactions with biological molecules, making it a candidate for various therapeutic applications.

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. The compound has been evaluated against several cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Studies and Research Findings

-

Antiproliferative Activity :

- A study assessed the antiproliferative effects of various boronic acid derivatives, including this compound, using the MTT assay on cancer cell lines such as PC-3 (prostate cancer) and A2780 (ovarian cancer). The results indicated that certain derivatives exhibited low micromolar IC50 values, suggesting strong antiproliferative effects .

- Mechanism of Action :

- Structure-Activity Relationship (SAR) :

Antioxidant and Antimicrobial Properties

In addition to anticancer activity, boronic acids have been studied for their antioxidant and antimicrobial properties:

- Antioxidant Activity : Various boronic compounds have demonstrated significant antioxidant capabilities through assays like DPPH and ABTS. This property is attributed to their ability to scavenge free radicals, which may contribute to their therapeutic potential .

- Antimicrobial Activity : Some studies have reported that boronic acids exhibit antimicrobial effects against various pathogens, including Staphylococcus aureus. This positions them as potential candidates for developing new antimicrobial agents .

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Anticancer | Significant antiproliferative effects against PC-3 and A2780 cells |

| Mechanism | Induction of apoptosis and cell cycle arrest at G2/M phase |

| Antioxidant | Effective radical scavenging abilities |

| Antimicrobial | Activity against Staphylococcus aureus and other pathogens |

科学的研究の応用

Organic Synthesis

Suzuki-Miyaura Coupling Reaction

The primary application of (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid is in the Suzuki-Miyaura coupling reaction, which is a pivotal method for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with aryl or alkenyl boronic acids, leading to the synthesis of biaryl compounds and other complex organic molecules.

- Mechanism : The compound acts as a boron source, undergoing transmetalation with a palladium catalyst. This results in the formation of new carbon-carbon bonds under conditions typically involving bases such as potassium acetate.

- Case Study : A study demonstrated the effectiveness of this compound in synthesizing complex biaryl compounds via Suzuki-Miyaura coupling under optimized reaction conditions. The results indicated high yields and selectivity, showcasing its utility as a versatile building block in organic synthesis .

Medicinal Chemistry

Boronic acids, including this compound, have gained prominence in medicinal chemistry due to their potential as enzyme inhibitors and therapeutic agents.

- Enzyme Inhibition : These compounds can reversibly bind to serine residues in enzymes, making them valuable as inhibitors for proteases involved in cancer progression. For instance, derivatives containing boronic acid moieties have been explored for their ability to inhibit proteasome activity, leading to potential applications in cancer therapy .

- Anticancer Activity : Research indicates that boronic acids exhibit significant anticancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines. The structure-activity relationship (SAR) of these compounds shows that modifications can enhance their biological activity .

Biochemical Research

In biochemical research, this compound interacts with biological molecules such as carbohydrates and proteins.

- Saccharide Sensors : The ability of boronic acids to form reversible covalent bonds with diols makes them useful for developing sensors for glucose monitoring, which is particularly relevant for diabetes management .

- Targeting Biological Pathways : This compound can influence various biochemical pathways by modulating enzyme activity, contributing to research in metabolic diseases and enzyme regulation.

Material Science

The compound is also utilized in material science for synthesizing advanced materials.

- Polymer Chemistry : It can be employed in the synthesis of functional polymers that exhibit specific properties due to the presence of boron. This application is crucial for developing materials with tailored functionalities for various industrial applications .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura coupling | High yields and selectivity in biaryl synthesis |

| Medicinal Chemistry | Enzyme inhibitors, anticancer agents | Effective against cancer cell proliferation |

| Biochemical Research | Glucose sensors | Useful for diabetes management |

| Material Science | Functional polymers | Tailored properties for industrial applications |

類似化合物との比較

Substituent Position and Electronic Effects

a. (4-(Ethoxycarbonyl)phenyl)boronic Acid

- Structure : Lacks the 2-chloro substituent.

- Key Differences : The absence of chlorine reduces steric hindrance and electron-withdrawing effects, enhancing reactivity in coupling reactions. For example, in , this compound facilitated Pd-catalyzed cross-coupling with pyrazolopyrimidines, achieving high yields due to unhindered access to the boronic acid group .

- Applications : Primarily used in synthesizing anti-parasitic agents (e.g., phosphodiesterase inhibitors for Cryptosporidium parvum) .

b. (2-Chloro-4-(trifluoromethoxy)phenyl)boronic Acid

- Structure : Replaces the ethoxycarbonyl group with a trifluoromethoxy (-OCF₃) group.

- Key Differences : The -OCF₃ group is strongly electron-withdrawing, increasing electrophilicity but reducing stability in aqueous conditions compared to the ethoxycarbonyl analogue. This compound (CAS: 345226-20-2) is used in fluorinated drug intermediates .

c. (2-Chloro-4-methoxyphenyl)boronic Acid

- Structure : Substitutes ethoxycarbonyl with methoxy (-OMe).

- Key Differences : Methoxy is electron-donating, which decreases the boronic acid's electrophilicity and alters its reactivity in cross-coupling. This compound is less effective in Suzuki reactions requiring electron-deficient aryl partners .

Steric and Functional Group Comparisons

a. (2-Chloro-4-(cyclopropylmethoxy)phenyl)boronic Acid

- Structure : Features a bulky cyclopropylmethoxy group.

- Applications include niche medicinal chemistry syntheses .

b. (4-Chloro-3-ethoxyphenyl)boronic Acid

Enzyme Inhibition

- Target Compound : Demonstrated utility in synthesizing benzofuran-based inhibitors (e.g., GSK8175) targeting viral polymerases. The chloro and ethoxycarbonyl groups enhance binding to hydrophobic enzyme pockets .

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid: Exhibited potent inhibition (IC₅₀ = 1 µM) against fungal histone deacetylase (MoRPD3), outperforming trichostatin A. The methoxyethyl group improves solubility and target affinity .

Catalytic Performance

- Phenyl Boronic Acid : Poor catalyst for amide bond formation due to low acidity (pKa ~8.8).

- o-Nitrophenylboronic Acid : Effective catalyst (pKa ~7.1) due to electron-withdrawing nitro group.

- Target Compound : The ethoxycarbonyl group (pKa ~7.5–8.0) provides moderate acidity, suitable for transesterification and coordination chemistry .

Data Tables

Table 1. Structural and Physicochemical Properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid, and how can its purity be validated?

- Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where boronic acid derivatives are coupled with halogenated aromatic precursors. For example, palladium-catalyzed coupling with (4-(ethoxycarbonyl)phenyl)boronic acid and chloro-substituted aryl halides is a viable route . Purity validation requires high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect impurities at ppm levels, as demonstrated in genotoxic impurity analysis for boronic acids . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, particularly monitoring characteristic boron-oxygen bonds and aryl proton environments .

Q. What are the key storage conditions to preserve the stability of this compound?

- Answer: Boronic acids are hygroscopic and prone to hydrolysis. Storage at 0–6°C in anhydrous, inert environments (e.g., under nitrogen) is recommended to prevent decomposition . Stability studies under varying humidity and temperature conditions should be conducted using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to establish optimal storage protocols.

Advanced Research Questions

Q. How do steric and electronic effects of the ethoxycarbonyl and chloro substituents influence the reactivity of this boronic acid in cross-coupling reactions?

- Answer: The electron-withdrawing ethoxycarbonyl group (-COOEt) and chloro substituent reduce electron density at the boron center, potentially slowing transmetallation steps in Suzuki reactions. Steric hindrance from the substituents may also impede catalyst accessibility. To mitigate this, reaction optimization (e.g., using bulky phosphine ligands or elevated temperatures) is advised. Kinetic studies comparing coupling rates with analogous non-substituted boronic acids can quantify these effects .

Q. What experimental strategies can resolve contradictory data in oxidation studies of boronic acid derivatives?

- Answer: Contradictions often arise from equilibrium between boronic esters and free acids in aqueous media. To isolate oxidation kinetics from hydrolysis, use affinity assays (e.g., alizarin red S competition) to rank diol-boronic acid binding strengths. For example, pinacol boronic esters oxidize faster than neopentyl glycol derivatives due to lower diol affinity, as shown in oxidation rate comparisons . Parallel NMR monitoring of hydrolysis and oxidation under controlled pH and temperature conditions can disentangle these processes .

Q. How can researchers optimize the use of this boronic acid in glucose-responsive hydrogel systems for drug delivery?

- Answer: The boronic acid moiety binds polyols (e.g., glucose) via reversible ester formation. Incorporate this compound into hydrogel networks to achieve glucose-dependent swelling. Key parameters include pKa tuning (via substituent effects) to match physiological pH and competitive binding assays to assess glucose specificity. Precedent studies on phenyl boronic acid hydrogels demonstrate reversible gel-sol transitions under glucose stimulation .

Methodological Considerations

Q. What analytical approaches are recommended for quantifying trace impurities in boronic acid samples?

- Answer: LC-MS/MS with electrospray ionization (ESI) is optimal for detecting genotoxic impurities (e.g., residual boronic acids) at sub-ppm levels. Method validation should include spike-recovery experiments, limit of detection (LOD) < 0.1 ppm, and robustness testing across pH and column variations, as outlined in ICH guidelines .

Q. How can computational modeling predict the mutagenic potential of boronic acid derivatives?

- Answer: Use quantitative structure-activity relationship (QSAR) tools like Derek Nexus or Toxtree to identify structural alerts (e.g., reactive boron centers). Pair this with density functional theory (DFT) calculations to assess hydrolysis pathways and reactive intermediate formation. Experimental validation via Ames testing is critical for high-risk candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。